molecular formula C14H18BNO2 B1312339 Indole-4-boronic acid pinacol ester CAS No. 388116-27-6

Indole-4-boronic acid pinacol ester

Cat. No.: B1312339
CAS No.: 388116-27-6
M. Wt: 243.11 g/mol
InChI Key: QDCIXBBEUHMLDN-UHFFFAOYSA-N
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Description

Indole-4-boronic acid pinacol ester is a chemical compound that belongs to the class of boronic acid derivatives. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to an indole moiety. The unique structure of this compound makes it valuable in various chemical reactions and applications, particularly in organic synthesis and medicinal chemistry.

Mechanism of Action

Target of Action

Indole-4-boronic acid pinacol ester, also known as 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole, is primarily used as a reagent in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process .

Mode of Action

The mode of action of this compound involves its interaction with a metal catalyst, typically palladium, in the Suzuki-Miyaura coupling reaction . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium donates electrons to form a new Pd-C bond with an electrophilic organic group . In the transmetalation step, the organoboron compound (such as this compound) transfers the organic group from boron to palladium .

Biochemical Pathways

The Suzuki-Miyaura coupling reaction, in which this compound participates, is a key biochemical pathway in synthetic chemistry . This reaction enables the formation of carbon-carbon bonds, which are fundamental in organic synthesis . The reaction is widely applied due to its mild and functional group tolerant conditions .

Pharmacokinetics

It’s known that boronic esters, such as pinacol boronic esters, can be converted to a mixture of organotrifluoroborate and pinacol . This conversion could potentially influence the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound . It’s also important to note that the pH strongly influences the rate of the reaction, which is considerably accelerated at physiological pH .

Result of Action

The result of the action of this compound in the Suzuki-Miyaura coupling reaction is the formation of a new carbon-carbon bond . This enables the synthesis of a wide range of organic compounds .

Action Environment

The action of this compound is influenced by environmental factors. For instance, the compound should be stored in a cool, dry, well-ventilated area away from incompatible substances . Additionally, the reaction rate of the compound is strongly influenced by the pH of the environment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Indole-4-boronic acid pinacol ester typically involves the reaction of an indole derivative with a boronic acid or boronate ester. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base . The reaction conditions usually include a solvent such as toluene or ethanol, and the reaction is carried out at elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, the use of more efficient catalysts and greener solvents may be employed to enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

Indole-4-boronic acid pinacol ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Boronic acids or borates.

    Reduction: Boron-containing alcohols or hydrocarbons.

    Substitution: Biaryl compounds.

Scientific Research Applications

Indole-4-boronic acid pinacol ester has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
  • 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylamine
  • 4-aminophenylboronic acid pinacol ester

Uniqueness

Indole-4-boronic acid pinacol ester is unique due to the presence of the indole moiety, which imparts additional electronic and steric properties to the compound. This makes it more versatile in various chemical reactions and applications compared to other boronic acid derivatives .

Properties

IUPAC Name

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BNO2/c1-13(2)14(3,4)18-15(17-13)11-6-5-7-12-10(11)8-9-16-12/h5-9,16H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDCIXBBEUHMLDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C=CNC3=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20462343
Record name 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20462343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

388116-27-6
Record name 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20462343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Indole-4-boronic acid, pinacol ester
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of the synthetic process described in the research for Indole-4-boronic acid, pinacol ester?

A1: While the abstract focuses on the synthesis of a related compound, 7-aza-indol-5-boronic acid, pinacol ester, it states that the process is applicable to other heterocyclic borate compounds, including "pinacol ester synthesis of 7-azaindole-4-boronic acid" []. This suggests that a similar synthetic route, involving the reaction of a halogenated indole precursor with trimethyl borate and subsequent treatment, could be employed to synthesize Indole-4-boronic acid, pinacol ester. This highlights the potential broader applicability of the described method for obtaining similar boronic acid compounds.

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